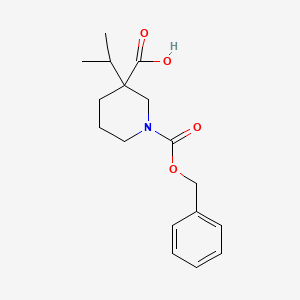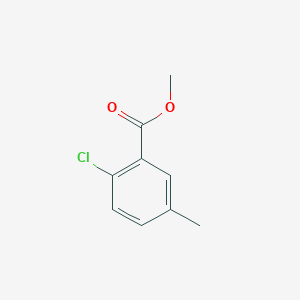
Methyl-2-Chlor-5-methylbenzoat
Übersicht
Beschreibung
“Methyl 2-chloro-5-methylbenzoate” is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 . The compound is typically stored in a sealed, dry environment at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-5-methylbenzoate” consists of a benzene ring substituted with a methyl group, a chlorine atom, and a methyl ester group . The InChI key for this compound is DLULLCMISBPNTK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-methylbenzoate” is a solid at room temperature . It has a molecular weight of 184.62 . Other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthese von (Meth)Acrylaten
Methyl-2-Chlor-5-methylbenzoat: wird bei der Synthese von (Meth)acrylat-basierten Monomeren und Polymeren verwendet. Diese Verbindungen sind essentiell für die Herstellung von reaktiven Polymeren, die als polymerische Reagenzien oder Polymerträger in biochemischen und chemischen Anwendungen eingesetzt werden . Die Esterfunktion in der Verbindung bietet einen vielseitigen Ansatzpunkt für weitere chemische Umwandlungen, was zu einer Vielzahl von funktionellen Polymeren führt.
Funktionalisierung von Polymeren
Diese Verbindung dient als Vorläufer für die Funktionalisierung von nicht-funktionellen Polymeren. Durch chemische Modifikation werden reaktive Seitengruppen eingeführt, die weiter polymerisiert werden können, um Vinylpolymere mit geplanten, reaktiven Seitengruppen zu erhalten . Dieser Prozess ist entscheidend für die Entwicklung von Polymeren mit spezifischen Eigenschaften für gezielte Anwendungen.
Chromatographie und Massenspektrometrie
In der analytischen Chemie wird This compound in der Chromatographie und Massenspektrometrie als Standard- oder Referenzverbindung eingesetzt. Seine klar definierte Struktur und seine Eigenschaften helfen bei der Kalibrierung von Instrumenten und der Validierung von analytischen Methoden .
Biopharma-Produktion
Die Verbindung findet Anwendung in der biopharmazeutischen Produktion, wo sie an der Synthese von Zwischenprodukten oder als Reagenz im Produktionsprozess beteiligt sein kann. Ihre chemische Stabilität und Reaktivität machen sie für komplexe organische Synthesen geeignet .
Wissenschaft der fortschrittlichen Batterien
This compound: ist auch im Bereich der fortschrittlichen Batterieforschung relevant. Es kann bei der Synthese von Elektrolytzusätzen verwendet werden oder als Teil der organischen Syntheserouten für neue Materialien mit potenzieller Anwendung in der Energiespeicherung .
Kontrollierte Umgebung und Reinraumlösungen
In kontrollierten Umgebungen und Reinräumen wird diese Verbindung aufgrund ihrer hohen Reinheit und Forschungsqualität eingesetzt. Sie stellt sicher, dass die in diesen sensiblen Bereichen durchgeführten chemischen Prozesse frei von Verunreinigungen sind, die andernfalls die Integrität der Forschung beeinträchtigen könnten .
Zwischenprodukte der organischen Synthese
Als Zwischenprodukt in der organischen Synthese ist This compound an der Herstellung verschiedener organischer Verbindungen beteiligt. Seine reaktive Estergruppe ist eine wichtige funktionelle Einheit in mehrstufigen Syntheserouten .
Kundenspezifische Synthese und Massenproduktion
Schließlich ist die Verbindung in der kundenspezifischen Synthese und Massenproduktion von Bedeutung. Sie wird für Forschungszwecke geliefert, einschließlich der Herstellung von Verunreinigungen, kundenspezifischer Massensynthese und Beschaffung für großtechnische Anwendungen .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLULLCMISBPNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

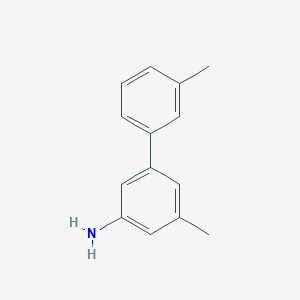
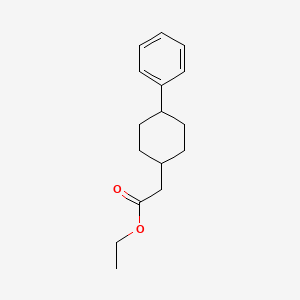
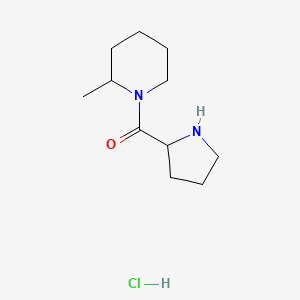
![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)

![2-[2-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456571.png)
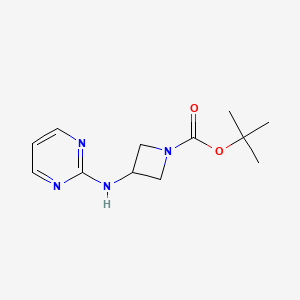
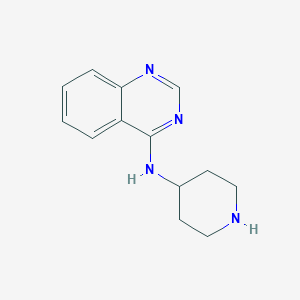
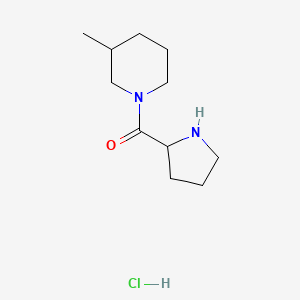
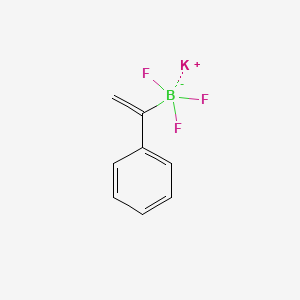
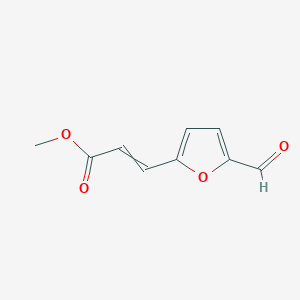
![Methyl 1h-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B1456581.png)
